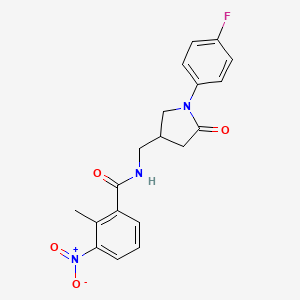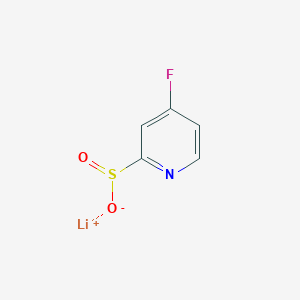![molecular formula C19H15FN2OS B2716021 (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 327094-34-8](/img/structure/B2716021.png)
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that features a benzimidazole core substituted with an allylthio group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a thiol group attached to the benzimidazole core.
Formation of the Enone Moiety: The enone moiety can be formed through a Claisen-Schmidt condensation reaction between the benzimidazole derivative and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allylthio and fluorophenyl groups may enhance its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Fluorophenyl Compounds: Compounds like fluoxetine, which is used as an antidepressant.
Uniqueness
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the combination of its structural features, which may confer distinct biological and chemical properties compared to other benzimidazole or fluorophenyl derivatives.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c1-2-13-24-19-21-16-5-3-4-6-17(16)22(19)18(23)12-9-14-7-10-15(20)11-8-14/h2-12H,1,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUZKAKNZOREC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2715940.png)
![Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2715941.png)


![lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2715945.png)
![2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715946.png)
![2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2715947.png)
![2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715950.png)



![N-cyclohexyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2715956.png)
![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)
![N-(2,3-DIMETHYLPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2715961.png)
